Ethyl ethoxymethylenecyanoacetate
Overview
Description
Ethyl ethoxymethylenecyanoacetate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Reactions with Hydrazino Derivatives
The reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivatives, studied by Saito et al. (1974), results in compounds that upon heating cyclize to produce pyrazolopyrimidine derivatives. This research contributes to understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceutical research.
2. Synthesis of Substituted Pyrazoles and Pyrazolo[3,4-d]thiopyrimidines
Research conducted by Heravi et al. (2006) demonstrated the synthesis of substituted pyrazoles from this compound. This process involves microwave-assisted reactions, signifying its potential in accelerating and simplifying chemical syntheses for various applications.
3. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Younes, Abbas, and Metwally (1991) explored the reaction of ethoxymethylene cyanoacetate with triazinoindole derivatives, leading to the synthesis of ethyl-5-amino-1H-pyrazole-4-carboxylate and pyrazolo[3,4-d]pyrimidine derivatives (Younes, Abbas, & Metwally, 1991). This research highlights the compound's utility in heterocyclic chemistry, a crucial aspect of medicinal chemistry.
4. Synthesis of Pyrazolopyridine Derivatives
Kakehi et al. (1979) presented a method for synthesizing condensed pyrazolopyridine derivatives using this compound. This process involves a reaction with potassium carbonate, indicating the compound's role in creating complex heterocyclic structures (Kakehi, Ito, Watanabe, Ono, & Miyazima, 1979).
5. C-C Recyclizations in Pyrazolopyrimidines
Danagulyan et al. (2011) explored the condensation of this compound with various aminopyrazoles and triazoles. Their work focuses on the recyclization of pyrazolopyrimidines, contributing to our understanding of chemical transformations in these compounds (Danagulyan, Boyakhchyan, Danagulyan, & Panosyan, 2011).
Properties
IUPAC Name |
ethyl 2-cyano-3-ethoxyprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-05-3 | |
Record name | Ethyl (ethoxymethylene)cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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